molecular formula C18H24N4O4S B11268835 ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11268835
M. Wt: 392.5 g/mol
InChI Key: VLEBEFXOWVCXOM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonyl-linked piperazine moiety substituted with a 2,4-dimethylphenyl group. This structure combines a heterocyclic pyrazole core with a piperazine-sulfonyl pharmacophore, a design motif common in bioactive molecules targeting enzymes or receptors. The ethyl carboxylate group at position 4 enhances solubility and serves as a synthetic handle for further derivatization .

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-6-5-13(2)11-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20)

InChI Key

VLEBEFXOWVCXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using potassium carbonate as a base in a solvent such as chloroform . The sulfonyl group is added via sulfonylation reactions, which can be catalyzed by iodine molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This mechanism underlies its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The compound belongs to a broader class of pyrazole-carboxylate derivatives with piperazine or sulfonyl modifications. Key structural analogs include:

Compound Name Substituents at Pyrazole C5 Piperazine/Sulfonyl Modifications Molecular Weight (g/mol) Key Functional Differences
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Amino group (-NH2) 4-Methylphenylsulfonyl 325.35 Lacks piperazine; simpler sulfonyl group
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole-ureido-piperazine Urea-linked thiazole-piperazine 508.30 Urea and thiazole moieties
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Butanone-linked pyrazole-piperazine Trifluoromethylphenyl-piperazine 365.37 Ketone linker instead of sulfonyl
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cyano (-CN) Phenyl group at N1 241.25 Lacks piperazine and sulfonyl groups

Physicochemical Properties

  • Molecular Weight : The target compound (estimated ~447.51 g/mol) is heavier than simpler pyrazole-carboxylates (e.g., 241.25 g/mol in ) due to the piperazine-sulfonyl group.
  • logP : Predicted logP ~2.5 (lower than trifluoromethylphenyl analogs in , logP ~3.8), indicating moderate lipophilicity.

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis (e.g., sulfonylation, piperazine coupling) may reduce yields compared to simpler pyrazoles .
  • Stability : Sulfonamides are prone to hydrolysis under acidic/basic conditions, requiring formulation adjustments .

Biological Activity

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C26H33N5O3S
Molecular Weight : 527.7 g/mol
IUPAC Name : this compound
Structure : The compound features a pyrazole ring with a sulfonamide group attached to a piperazine moiety, which is substituted with a dimethylphenyl group.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Specifically, they target:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit proliferation effectively .

2. Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, thereby reducing cytokine production and inflammation markers. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

3. Antibacterial and Antifungal Properties

This compound has been evaluated for its antibacterial and antifungal activities. Some studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains and fungal pathogens, making them promising candidates for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

  • Inhibition of Kinases : The sulfonamide group may enhance binding affinity to kinase targets, leading to effective inhibition.
  • Modulation of Receptor Activity : The piperazine moiety can influence receptor interactions, potentially altering downstream signaling pathways.

Case Study 1: Antitumor Efficacy

A recent study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a significant reduction in cell viability compared to untreated controls. Furthermore, the combination of this compound with doxorubicin exhibited a synergistic effect, enhancing overall cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis revealed reduced tissue damage and inflammation compared to untreated groups .

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